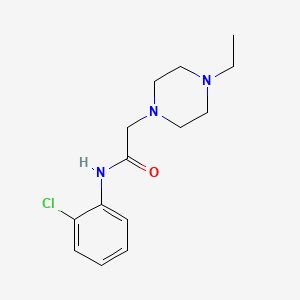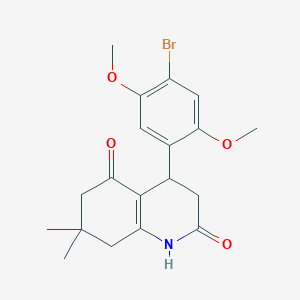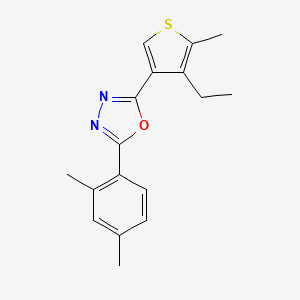
pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, commonly known as PTIO, is a nitric oxide (NO) scavenger. It is a widely used compound in scientific research due to its ability to inhibit the effects of NO. NO is an important signaling molecule in the body, but excessive production of NO can lead to various pathological conditions. PTIO has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
PTIO works by scavenging pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate and forming a stable nitroxide radical. This prevents pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate from reacting with other molecules in the body, which can lead to oxidative damage and inflammation. PTIO has a high affinity for pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, which makes it an effective scavenger. The nitroxide radical formed by PTIO can be detected through electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
PTIO has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate-mediated vasodilation and platelet aggregation. PTIO has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PTIO has been shown to reduce oxidative stress and inflammation in various tissues.
实验室实验的优点和局限性
PTIO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate, which makes it an effective scavenger. PTIO can be used in various experimental systems, such as cell cultures, animal models, and human studies. However, PTIO also has some limitations. It can react with other molecules in the body, which can lead to the formation of other reactive species. PTIO can also interfere with other signaling pathways in the body, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on PTIO. One direction is to study the role of PTIO in mitochondrial function and oxidative stress. Another direction is to investigate the potential therapeutic applications of PTIO in various diseases, such as cardiovascular diseases, cancer, and neurodegenerative disorders. Furthermore, the development of new pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate scavengers with improved properties, such as increased selectivity and potency, is an important area of research.
合成方法
PTIO can be synthesized through various methods, such as the reaction of pentyl isocyanate with 3-nitrobenzoic acid in the presence of a catalyst. Another method involves the reaction of 3-nitrobenzoyl chloride with pentylamine in the presence of a base. The purity of the synthesized PTIO can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC).
科学研究应用
PTIO is widely used in scientific research to study the role of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in various physiological and pathological conditions. It is used as a pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate scavenger to inhibit the effects of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in vitro and in vivo. PTIO has been used to study the role of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. It has also been used to study the effects of pentyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate on mitochondrial respiration and oxidative stress.
属性
IUPAC Name |
pentyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-2-3-4-10-28-20(25)13-8-9-16-17(11-13)19(24)21(18(16)23)14-6-5-7-15(12-14)22(26)27/h5-9,11-12H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJQXULTVQFHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-biphenylyl)methanone](/img/structure/B4878391.png)
![4-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4878394.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4878404.png)

![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4878412.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4878416.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878418.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4878441.png)

![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)
![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)

![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)